(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione
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Overview
Description
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione is a natural product belonging to the nonadride family of compounds. It was first isolated from the fungus Paecilomyces variotii Bainier (strain SANK 21086) by researchers at Sankyo Co. in 1987 . This compound and its derivative, hydroxycornexistin, are known for their unique nine-membered carbocycle structure fused with a maleic anhydride moiety . These compounds exhibit various biological activities, including herbicidal properties, making them of significant interest in agricultural research .
Preparation Methods
The total synthesis of cornexistin involves several key steps. The synthetic route typically starts with malic acid and includes a Nozaki–Hiyama–Kishi reaction, an auxiliary-controlled syn-Evans-aldol reaction, and an intramolecular alkylation to form the nine-membered carbocycle . The maleic anhydride moiety is constructed from a β-keto nitrile .
Chemical Reactions Analysis
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione undergoes various chemical reactions, including:
Oxidation: The maleic anhydride moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the β-hydroxy ketone group.
Substitution: The compound can undergo substitution reactions, particularly at the maleic anhydride moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione has several scientific research applications:
Mechanism of Action
The exact mechanism of action of cornexistin is not fully understood. it is known to inhibit aspartate amino transferase, an enzyme involved in amino acid metabolism . The maleic anhydride moiety is believed to play a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione is unique among nonadride natural products due to its single maleic anhydride unit and nine-membered carbocycle . Similar compounds include:
Hydroxycornexistin: A derivative of cornexistin with an additional hydroxyl group.
Other Nonadrides: Compounds like deoxycornexistin and cornexistin B, which share structural similarities but differ in functional groups and biological activities. This compound’s distinct structure and potent herbicidal activity set it apart from other nonadride compounds.
Properties
CAS No. |
123068-35-9 |
---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
InChI Key |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Canonical SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonyms |
cornexistin |
Origin of Product |
United States |
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